Chromate(3-), bis(2-(hydroxy-kappaO)-5-nitro-3-((2-(oxo-kappaO)-1-((phenylamino)carbonyl)propyl)azo-kappaN1)benzenesulfonato(3-))-, trihydrogen
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Overview
Description
Trihydrogen bis[2-hydroxy-5-nitro-3-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulfonato(3-)]chromate(3-) is a complex coordination compound with the molecular formula C32H25CrN8O16S2 and a molecular weight of 893.711 . This compound is characterized by its intricate structure, which includes a chromate core surrounded by azo and sulfonato groups. It is known for its vibrant orange-red crystalline form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trihydrogen bis[2-hydroxy-5-nitro-3-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulfonato(3-)]chromate(3-) involves multiple steps, starting with the preparation of the azo compound. The azo compound is synthesized by diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. The resulting azo compound is then reacted with chromate salts under controlled conditions to form the final coordination complex .
Industrial Production Methods
Industrial production of this compound typically involves large-scale diazotization and coupling reactions, followed by purification steps such as recrystallization to obtain the pure compound. The reaction conditions, including temperature, pH, and concentration of reactants, are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Trihydrogen bis[2-hydroxy-5-nitro-3-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulfonato(3-)]chromate(3-) undergoes various chemical reactions, including:
Oxidation: The chromate core can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: The azo groups can be reduced to amines under suitable conditions.
Substitution: The sulfonato groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: The major products include oxidized forms of the azo compound and reduced chromium species.
Reduction: The major products are aromatic amines.
Substitution: The major products are substituted sulfonato derivatives.
Scientific Research Applications
Trihydrogen bis[2-hydroxy-5-nitro-3-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulfonato(3-)]chromate(3-) has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various analytes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the dye and pigment industry for its vibrant color properties
Mechanism of Action
The mechanism of action of Trihydrogen bis[2-hydroxy-5-nitro-3-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulfonato(3-)]chromate(3-) involves its interaction with molecular targets such as enzymes and cellular receptors. The chromate core can participate in redox reactions, altering the oxidative state of cellular components. The azo groups can interact with nucleophilic sites in biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Chromate Complexes: Other chromate complexes with different ligands.
Azo Compounds: Similar azo compounds with different substituents on the aromatic rings.
Sulfonato Complexes: Coordination compounds with sulfonato ligands
Uniqueness
Trihydrogen bis[2-hydroxy-5-nitro-3-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulfonato(3-)]chromate(3-) is unique due to its combination of chromate, azo, and sulfonato groups, which confer distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its vibrant color make it valuable in various applications .
Properties
CAS No. |
72796-99-7 |
---|---|
Molecular Formula |
C32H25CrN8O16S2 |
Molecular Weight |
893.7 g/mol |
IUPAC Name |
3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);hydron |
InChI |
InChI=1S/2C16H14N4O8S.Cr/c2*1-9(21)14(16(23)17-10-5-3-2-4-6-10)19-18-12-7-11(20(24)25)8-13(15(12)22)29(26,27)28;/h2*2-8,21-22H,1H3,(H,17,23)(H,26,27,28);/q;;+3/p-3/b2*14-9-,19-18?; |
InChI Key |
GRLRNCCXFHPRFR-DLBPJBMTSA-K |
Isomeric SMILES |
[H+].[H+].[H+].C/C(=C(/N=NC1=C(C(=CC(=C1)[N+](=O)[O-])S(=O)(=O)[O-])[O-])\C(=O)NC2=CC=CC=C2)/[O-].C/C(=C(/N=NC1=C(C(=CC(=C1)[N+](=O)[O-])S(=O)(=O)[O-])[O-])\C(=O)NC2=CC=CC=C2)/[O-].[Cr+3] |
Canonical SMILES |
[H+].[H+].[H+].CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-].CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-].[Cr+3] |
Origin of Product |
United States |
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